USP Monograph Specified Impurity Gap: 3-Chloro Fenofibric Acid Is Absent from Pharmacopoeial Related Compound Lists, Creating a Critical ANDA Reference Standard Requirement
The USP35-NF30 Fenofibrate monograph defines exactly three specified organic impurities: Fenofibrate Related Compound A (4-chlorophenyl)(4-hydroxyphenyl)methanone, Related Compound B (fenofibric acid, the para-chloro isomer), and Related Compound C (a dimeric ester). 3-Chloro Fenofibric Acid, bearing a meta-chloro substituent, is absent from this list and from the European Pharmacopoeia (Ph. Eur.) specified impurity panel [1]. Under the monograph's 'Any other impurity' clause, this unspecified impurity is subject to a general limit of NMT 0.10% (identification threshold per ICH Q3A for a drug substance with maximum daily dose ≤2 g/day) [2]. Fenofibric acid (Related Compound B) has a relative retention time (RRT) of 0.36 and its own specified limit of NMT 0.1%, but cannot serve as the reference standard for the 3-chloro isomer due to distinct chromatographic behavior [1].
| Evidence Dimension | Regulatory impurity classification in USP/EP monographs |
|---|---|
| Target Compound Data | 3-Chloro Fenofibric Acid (CAS 60012-96-6): Not listed as a specified impurity; classified as 'Any other impurity' with NMT 0.10% |
| Comparator Or Baseline | Fenofibric Acid / USP Related Compound B (CAS 42017-89-0): Specified impurity, listed in Impurity Table 1 with RRT 0.36, NMT 0.1% |
| Quantified Difference | Absence from specified impurity list vs. explicitly named specified impurity with assigned RRT; both subject to NMT 0.10% but through different regulatory mechanisms (general vs. specific monograph entry) |
| Conditions | USP35-NF30 Fenofibrate monograph; HPLC method using L1 column, acetonitrile/water/phosphoric acid pH 2.5 (70:30), UV detection at 286 nm |
Why This Matters
Procurement of a dedicated 3-Chloro Fenofibric Acid reference standard is mandatory for ANDA filers who must demonstrate that this unspecified impurity is resolved from the API and from all specified impurities during method validation, as regulators require identification and control of any impurity exceeding the 0.10% threshold.
- [1] USP35-NF30. Fenofibrate Monograph, Impurity Table 1. United States Pharmacopeia. Available at: https://www.drugfuture.com/Pharmacopoeia/USP35/data/v35300/usp35nf30s0_m32710.html View Source
- [2] ICH Q3A(R2): Impurities in New Drug Substances. Unspecified impurity identification threshold: NMT 0.10% for maximum daily dose ≤2 g/day. October 2006. View Source
